3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

Physicochemical characterization Purification Handling

Choose this specific N3-ethyl, C5-methyl thiazolidin-2-imine to ensure assay reproducibility in iNOS, AChE, and tyrosinase screening programs. Unlike N3-propyl analogs (LogP ~1.42) or N-methyl-capped variants, its retained free exocyclic NH maintains critical H-bond donor capacity for target engagement, while the defined substitution pattern avoids steric perturbation of the imine pharmacophore. Commercially supplied at a uniform 97% purity, this scaffold provides a consistent, multi-vendor starting point for systematic SAR expansion without the batch-to-batch variability of custom syntheses.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
Cat. No. B13112766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methyl-1,3-thiazolidin-2-imine
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCCN1CC(SC1=N)C
InChIInChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3
InChIKeyIZVPYFQZHIDSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-methyl-1,3-thiazolidin-2-imine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Ethyl-5-methyl-1,3-thiazolidin-2-imine (CAS 565164-50-3) belongs to the thiazolidin‑2‑imine class, a five‑membered S,N‑heterocycle characterized by an endocyclic thioether, an exocyclic imine, and an N3‑alkyl substituent [1]. Its molecular formula is C₆H₁₂N₂S (MW = 144.24) with computed density of 1.195 g/cm³, boiling point of 185.9 °C, and flash point of 66.3 °C . The compound is commercially available at 97% purity and serves as a versatile intermediate or probe molecule for medicinal chemistry programs targeting nitric oxide synthase (NOS), acetylcholinesterase (AChE), and tyrosinase, for which the thiazolidin‑2‑imine scaffold has demonstrated nanomolar‑to‑low‑micromolar inhibitory activity [2].

Why 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Cannot Be Casually Replaced by Other Thiazolidin‑2‑imines in Research or Development


The thiazolidin‑2‑imine scaffold is exquisitely sensitive to both N3‑alkyl chain length and C‑ring substitution, which together govern molecular topology, lipophilicity, and H‑bond donor/acceptor capacity—three parameters that QSAR analysis has identified as primary controllers of iNOS inhibitory potency within this class [1]. A simple change from N3‑ethyl to N3‑propyl shifts computed LogP from approximately 0.87 to 1.42, altering membrane permeability and off‑target binding profiles, while omission of the C5‑methyl group removes a steric constraint known to influence the ring pucker and the orientation of the exocyclic imine pharmacophore [2]. Consequently, generic substitution with an in‑class analog risks invalidating established SAR, compromising target selectivity, and eroding the reproducibility of biological assays that depend on a defined substitution pattern.

Quantitative Differentiation Evidence for 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Versus Its Closest Analogs


Boiling Point Advantage over the N3‑Propyl and N3‑Fluoroethyl Analogs

3‑Ethyl‑5‑methyl‑1,3‑thiazolidin‑2‑imine exhibits a predicted boiling point of approximately 185.9 °C (760 mmHg), which is 10–25 °C lower than that of the N3‑propyl analog (~210 °C for (2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine) and is comparable to or slightly lower than the N3‑(2‑fluoroethyl) analog (~196 °C) . The lower boiling point relative to the N3‑propyl series facilitates vacuum distillation and solvent removal during synthesis, reducing thermal degradation risk and improving recovery .

Physicochemical characterization Purification Handling

LogP Differentiation Between N3‑Ethyl and N3‑Propyl Thiazolidin‑2‑imines

The closely related analog 3‑propyl‑1,3‑thiazolidin‑2‑imine (CAS 734484‑17‑4, lacking a C5‑methyl group) carries a computed LogP of 1.4176 [1]. In contrast, a structural variant bearing the N3‑ethyl group but with an N‑methyl exocyclic imine—(2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine (CAS 226989‑45‑3)—shows a computed LogP of 0.87 [2]. Although the exact LogP of the target compound has not been experimentally reported, interpolation based on the N3‑ethyl core predicts a LogP value closer to 0.9–1.1, placing it significantly lower than the N3‑propyl counterpart .

Lipophilicity Drug‑likeness Membrane permeability

Molecular‑Weight‑Normalized Density Differentiation from N3‑(2‑Fluoroethyl) and N3‑Propyl Analogs

The target compound has a predicted density of 1.195 g/cm³, which lies between the lower density of the N3‑ethyl‑N‑methyl analog (1.1 g/cm³) and the higher density of the N3‑(2‑fluoroethyl) analog (1.4 g/cm³) . The intermediate density suggests a more favorable packing coefficient compared to the bulkier N3‑propyl derivative (density not reported but expected to be lower due to increased alkyl chain volume) [1].

Molecular packing Formulation Crystallinity

Class‑Level iNOS Inhibitory Potential Inferred from the 4,5‑Dialkyl‑2‑imino‑1,3‑thiazolidine Pharmacophore

The 4,5‑dialkylsubstituted‑2‑imino‑1,3‑thiazolidine class has produced the development candidate ES‑1537 [(4R,5R)‑5‑ethyl‑2‑imino‑4‑methyl‑1,3‑thiazolidine], which exhibits potent and selective iNOS inhibition with an oral bioavailability of 80% in rats [1]. QSAR analysis of this series demonstrated that inhibitory potency is controlled by the Kier first‑order valence molecular connectivity index (¹χᵛ), density, surface tension, and substituent steric length [2]. The N3‑ethyl, C5‑methyl substitution pattern of the target compound maps directly onto this pharmacophoric model, situating it at a favorable point on the steric‑electronic landscape relative to unsubstituted or N3‑only analogs .

Nitric oxide synthase iNOS Inflammation

Exocyclic Imine NH Availability vs. N‑Methyl‑Capped Analog: Impact on H‑Bond Donor Capacity

The target compound bears a free exocyclic imine (C=N–H), whereas the commercially available analog (2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine (CAS 226989‑45‑3) carries an N‑methyl cap on the exocyclic nitrogen, eliminating its H‑bond donor capacity [1]. Crystallographic and molecular docking studies of related thiazolidin‑2‑imines bound to tyrosinase and AChE confirm that the exocyclic NH engages in critical hydrogen bonds with active‑site residues (e.g., His residues in tyrosinase, Trp in AChE) [2]. The free NH of the target compound preserves this key pharmacophoric element that the N‑methyl analog lacks, directly impacting target engagement potential .

Hydrogen bonding Pharmacophore Target engagement

Vendor‑Reported Purity Benchmark and Batch‑to‑Batch Consistency Relative to Custom‑Synthesized Analogs

3‑Ethyl‑5‑methyl‑1,3‑thiazolidin‑2‑imine is stocked at 97% purity (catalog CM1062661) from established chemical suppliers, whereas closely related analogs such as 3‑propyl‑1,3‑thiazolidin‑2‑imine (98%, catalog 2238645) and N,5‑dimethyl‑1,3‑thiazolidin‑2‑imine (purity not uniformly specified across vendors) show greater variability in commercial availability and documented purity . The defined purity and stable commercial sourcing reduce lead‑time uncertainty for repeat‑purchase dependent assay cascades compared to custom‑synthesized analogs that may require multi‑week lead times and requalification upon each new batch .

Quality control Reproducibility Procurement

Highest‑Value Application Scenarios for 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Based on Quantitative Differentiation Evidence


iNOS‑Targeted Lead Optimization Requiring a Defined N3‑Alkyl, C5‑Methyl Pharmacophore

Based on the validated 4,5‑dialkyl‑2‑imino‑1,3‑thiazolidine pharmacophore established by ES‑1537 (potent iNOS inhibition, 80% oral BA in rat), the N3‑ethyl, C5‑methyl substitution pattern of the target compound provides a well‑defined entry point for systematic SAR expansion around the N3 position without altering the C5‑methyl group critical for steric complementarity with the iNOS active site [1]. The free exocyclic NH, absent in N‑methyl‑capped analogs, preserves the H‑bond donor required for target engagement as evidenced by crystallographic studies of thiazolidin‑2‑imine:enzyme complexes .

Acetylcholinesterase Inhibitor Fragment Growing with a Low‑Lipophilicity Scaffold

The thiazolidin‑2‑imine class has produced sub‑nanomolar AChE inhibitors (lead compound 5s: IC₅₀ = 0.0023 μM, 88‑fold more potent than neostigmine) [1]. The target compound, with its predicted LogP in the 0.9–1.1 range, offers a more hydrophilic starting point compared to N3‑propyl analogs (LogP = 1.42) , which is advantageous for CNS drug design where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability. The C5‑methyl group provides a vector for further functionalization while maintaining the imine pharmacophore.

Tyrosinase Inhibition Studies Requiring an Unsubstituted Exocyclic Imine Pharmacophore

Crystallographic and docking analyses of thiazolidin‑2‑imine:tyrosinase co‑complexes demonstrate that the exocyclic NH forms a critical hydrogen bond with active‑site histidine residues [1]. The target compound retains this free NH, unlike the N‑methyl‑capped commercial analog (CAS 226989‑45‑3), making it the appropriate choice for tyrosinase inhibition assays where reproducing the published co‑crystal binding mode is essential. Published thiazolidin‑2‑imines have achieved IC₅₀ values of 1.15–2.08 μM against mushroom tyrosinase, a 14‑fold improvement over kojic acid (IC₅₀ = 16.03 μM) .

Chemical Biology Probe Development Requiring Reproducible Commercial Sourcing

For academic or industrial screening programs that require consistent compound identity and purity across multiple assay cycles, the 97% purity specification and multi‑vendor availability of the target compound offer a practical advantage over custom‑synthesized analogs that may exhibit batch‑to‑batch variability [1]. The intermediate density (~1.2 g/cm³) and moderate boiling point (~186 °C) also facilitate standard laboratory handling and purification protocols, reducing the technical barriers to adoption in multi‑user screening facilities .

Quote Request

Request a Quote for 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.